2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-alkynylbenzaldehyde derivatives with hydrazones, followed by nitration to introduce the nitro groups . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Scientific Research Applications
2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: Known for its analgesic properties.
Quinoline: Widely studied for its anti-malarial activity.
Benzimidazo[2,1-a]isoquinoline: Investigated for its potential anti-cancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H11N3O7 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H11N3O7/c1-29-16-5-3-2-4-15(16)20-18(23)13-8-11(21(25)26)6-10-7-12(22(27)28)9-14(17(10)13)19(20)24/h2-9H,1H3 |
InChI Key |
TVHDESIYRCFAEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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